Product packaging for 3-(2-Amino-4-thiazolyl)benzoic acid(Cat. No.:CAS No. 862254-43-1)

3-(2-Amino-4-thiazolyl)benzoic acid

Cat. No.: B581997
CAS No.: 862254-43-1
M. Wt: 220.246
InChI Key: FUVRHVASGCIPSM-UHFFFAOYSA-N
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Description

3-(2-Amino-4-thiazolyl)benzoic Acid is a key chemical intermediate in the exploration of novel thiazole-based compounds for pharmaceutical research. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities. This compound serves as a critical precursor in the synthesis of more complex molecules designed to modulate specific biological targets. For instance, structurally related 2-aminothiazole derivatives have been identified as potent and selective allosteric inhibitors of the protein kinase CK2 , a well-recognized target in oncology . The ability of such compounds to bind an allosteric site offers a promising strategy for developing selective kinase inhibitors. Furthermore, thiazole-containing analogs are investigated for their role in overcoming multidrug resistance (MDR) in cancer therapy by acting as modulators of P-glycoprotein (P-gp) ATPase activity . As a versatile building block, this benzoic acid-functionalized aminothiazole provides researchers with a handle for further derivatization via its carboxylic acid group, enabling the development of structure-activity relationships (SAR) and the optimization of drug-like properties for potential therapeutics.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8N2O2S B581997 3-(2-Amino-4-thiazolyl)benzoic acid CAS No. 862254-43-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-amino-1,3-thiazol-4-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2S/c11-10-12-8(5-15-10)6-2-1-3-7(4-6)9(13)14/h1-5H,(H2,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUVRHVASGCIPSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80693934
Record name 3-(2-Amino-1,3-thiazol-4-yl)benzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

862254-43-1
Record name 3-(2-Amino-4-thiazolyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=862254-43-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Amino-1,3-thiazol-4-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of 3-(2-Amino-4-thiazolyl)benzoic acidmdpi.comnih.gov

The construction of the 3-(2-Amino-4-thiazolyl)benzoic acid scaffold can be achieved through several synthetic pathways, including conventional multi-step syntheses and more modern, efficient approaches like multi-component reactions.

Conventional Synthetic Routes

Conventional methods for synthesizing this compound and its derivatives often involve the Hantzsch thiazole (B1198619) synthesis. This typically includes the condensation reaction between an α-haloketone and a thiourea (B124793) derivative. researchgate.netresearchgate.net For instance, the reaction of 3-(2-bromoacetyl)benzoic acid with thiourea in a suitable solvent like ethanol (B145695) leads to the formation of the desired 2-aminothiazole (B372263) ring attached to the benzoic acid moiety. researchgate.net

Another common strategy involves the diazotization of a 2-aminothiazole derivative followed by a coupling reaction with a substituted benzoic acid. This method allows for the introduction of the benzoic acid group at a specific position on the thiazole ring. The reaction conditions, such as temperature and pH, are critical for achieving good yields and minimizing side reactions.

Multi-Component Reaction Approaches

Multi-component reactions (MCRs) offer a more streamlined approach to the synthesis of complex molecules like this compound derivatives from simple starting materials in a single step. ijcce.ac.irresearchgate.net These reactions are highly atom-economical and can generate diverse molecular scaffolds efficiently. researchgate.net

A notable example is a one-pot, four-component synthesis of thiazole derivatives. ijcce.ac.ir This approach can involve the condensation of a key intermediate like 2-benzyloxy-5-(2-bromo-acetyl)-benzoic acid methyl ester with thiosemicarbazide (B42300) and a substituted aldehyde. ijcce.ac.ir While not directly yielding this compound, this methodology demonstrates the power of MCRs in constructing complex thiazole-containing molecules, which could be adapted for the target compound. The use of a catalyst, such as orthophosphoric acid, is often employed to facilitate these reactions. ijcce.ac.ir

Solid-Phase Synthesis Techniques

Solid-phase synthesis offers a powerful platform for the preparation of libraries of this compound derivatives. nih.govnih.gov This technique involves attaching a starting material to a solid support (resin) and carrying out a series of reactions in a stepwise manner. nih.gov The key advantage is the ease of purification, as excess reagents and byproducts can be simply washed away.

For example, a resin-bound 2-aminoterephthalamic acid can be reacted with Fmoc-NCS to form a resin-bound thiourea. nih.gov Subsequent reaction with a bromoketone forms the aminothiazole ring, followed by cyclization to yield thiazolo[2,3-b]quinazolines. nih.gov While this specific example leads to a fused ring system, the underlying principles of forming the aminothiazole ring on a solid support can be applied to the synthesis of this compound itself by choosing appropriate building blocks and cleavage strategies.

Preparation of Key Intermediates

The synthesis of this compound relies on the availability of key intermediates. A crucial precursor is often an α-haloketone derivative of benzoic acid, such as 3-(2-bromoacetyl)benzoic acid. This intermediate can be prepared from 3-acetylbenzoic acid through bromination.

Another important class of intermediates is protected aminobenzoic acids. For instance, N-Fmoc-3-aminobenzoic acid can be synthesized by reacting 3-aminobenzoic acid with Fmoc-OSu. mdpi.com This protected form is particularly useful in solid-phase synthesis to control the reactivity of the amino group while other transformations are carried out. mdpi.com The preparation of azido-substituted benzoic acids from the corresponding amino-substituted benzoic acids via diazotization and subsequent treatment with sodium azide (B81097) provides another versatile intermediate for further functionalization. nih.gov

Derivatization and Analog Synthesis of 3-(2-Amino-4-thiazolyl)benzoic acidmdpi.comontosight.ai

The this compound scaffold provides multiple sites for chemical modification, allowing for the synthesis of a wide range of analogs with potentially diverse biological activities.

Modifications on the Thiazole Ring

The thiazole ring itself is a key target for derivatization. The amino group at the 2-position is a common site for modification. For example, acylation of the 2-amino group can lead to the formation of amide derivatives. nih.gov This can be achieved by reacting the parent compound with various acid chlorides or anhydrides.

Furthermore, the hydrogen atom at the 5-position of the thiazole ring can be susceptible to electrophilic substitution, although this reactivity is influenced by the other substituents. Modifications at this position can introduce further diversity into the molecular structure. Dehydrogenation of a corresponding thiazoline (B8809763) precursor is another method to form the thiazole ring, often requiring an oxidizing agent. nih.gov

Interactive Table of Synthetic Reactions

Reaction TypeStarting MaterialsReagents and ConditionsProductReference
Hantzsch Thiazole Synthesis3-(2-bromoacetyl)-4-hydroxy-2H-chromen-2-one, Thiourea derivativesRefluxing ethanol3-(2-aminothiazol-4-yl)-4-hydroxy-2H-chromen-2-one derivatives researchgate.net
Multi-Component Reaction2-Benzyloxy-5-(2-bromo-acetyl)-benzoic acid methyl ester, Thiosemicarbazide, Substituted pyrazole-4-carbaldehydeOrthophosphoric acid, Acetonitrile2-Benzyloxy-5-(2-{N'-[3-(substituted-phenyl)-1-phenyl-1H-pyrazol-4-ylmethylene]-hydrazino}-thiazol-4-yl)-benzoic acid methyl ester derivatives ijcce.ac.ir
Solid-Phase SynthesisResin-bound 2-amino-terephthalamic acid, Fmoc-NCS, BromoketonesDIC/HOBt for cyclizationThiazolo[2,3-b]quinazolines nih.gov
Derivatization (Acylation)2-aminothiazole derivativesAcid chlorides/anhydridesN-acylated 2-aminothiazole derivatives nih.gov

Substituent Effects on the Benzoic Acid Moiety

The electronic properties of the benzoic acid portion of the molecule are significantly influenced by the nature and position of any additional substituents. These effects primarily manifest in the acidity of the carboxylic acid, as quantified by its pKa value.

Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, when attached to the benzene (B151609) ring, increase the acidity of the benzoic acid (resulting in a lower pKa). libretexts.org This occurs because EWGs delocalize the negative charge of the carboxylate anion formed upon deprotonation, thereby stabilizing it. libretexts.org Conversely, electron-donating groups (EDGs), like alkyl or methoxy (B1213986) groups, decrease acidity (higher pKa) by destabilizing the carboxylate anion. libretexts.org The position of the substituent relative to the carboxylic acid group is also crucial, with inductive effects diminishing rapidly with distance.

The influence of various substituents on the pKa of benzoic acid provides a predictive framework for how modifications to the benzene ring of this compound would alter its acidic character.

Table 1: Effect of Substituents on the pKa of Benzoic Acid

Substituent (Position)pKaEffect on Acidity
-H (None)4.20Reference
p-CN3.55Increased
m-NO₂3.45Increased
m-Cl3.83Increased
p-CH₃4.34Decreased
p-OCH₃4.47Decreased

This table illustrates the general principles of substituent effects on benzoic acid's acidity. Data sourced from general chemistry principles. libretexts.org

Introduction of Bridging Units

The core structure of this compound can be expanded through the introduction of various bridging units, leading to the synthesis of more complex hybrid molecules. These modifications can extend the π-conjugated system and introduce new functionalities.

Synthetic strategies often involve leveraging the reactive handles of the parent molecule or related aminobenzoic acid scaffolds. For example, derivatives of para-aminobenzoic acid (PABA) have been used to create larger structures:

Quinoxaline (B1680401) Derivatives : Synthesized by refluxing PABA with a 2-chloro-3-substituted styryl quinoxaline in the presence of triethylamine.

Thiadiazole-Based Compounds : A thiadiazole unit can be introduced by reacting PABA with thiosemicarbazide, followed by reaction with dimethylaminobenzaldehyde to form a Schiff base.

Azo Bridges : Azo dyes containing heterocyclic scaffolds have been prepared via diazo coupling reactions, where an aminobenzoic acid is first diazotized with sodium nitrite (B80452) and HCl, and then coupled with another aromatic or heterocyclic component, such as 1-H-pyrrole-2-carbaldehyde. nih.gov

These methods demonstrate how moieties like quinoxalines, thiadiazoles, and azo groups can serve as bridges to link the aminobenzoic acid core to other chemical entities. nih.gov

Table 2: Examples of Bridging Unit Introduction

Bridging UnitSynthetic MethodKey Reagents
QuinoxalineNucleophilic Substitution2-chloro-3-styryl quinoxaline, Triethylamine
Thiadiazole/Schiff BaseCondensation/CyclizationThiosemicarbazide, Dimethylaminobenzaldehyde
Azo GroupDiazotization & CouplingNaNO₂/HCl, Pyrrole derivative

This table summarizes synthetic approaches for introducing bridging units to aminobenzoic acid scaffolds. nih.gov

Synthesis of Prodrugs and Conjugates (excluding administration specifics)

The carboxylic acid and amino groups of this compound are ideal sites for the synthesis of prodrugs and molecular conjugates. Prodrugs are inactive precursors that are chemically transformed into the active molecule in vivo. researchgate.net Conjugates involve linking the core structure to another molecule to modify its properties.

A common prodrug strategy involves the esterification of the carboxylic acid group. For instance, polymeric prodrugs have been synthesized by reacting a parent drug's carboxylic acid with a polymerizable moiety using coupling agents like N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP). researchgate.net

Molecular conjugates are synthesized to combine the features of two or more different molecular scaffolds. A notable example is the synthesis of coumarin-triazole conjugates of benzoic acid. mdpi.com In one such synthesis, a benzoic acid derivative containing an azide group is reacted with an alkynyl-coumarin in a copper-catalyzed azide-alkyne cycloaddition (a "click chemistry" reaction) to form a stable triazole-linked conjugate. mdpi.com This approach allows for the modular construction of complex molecules from simpler building blocks.

Table 3: Synthetic Strategies for Prodrugs and Conjugates

Derivative TypeFunctional Group TargetedSynthetic ReactionKey Reagents
Polymeric ProdrugCarboxylic AcidEsterification/Amidation & PolymerizationDCC, DMAP, Benzoyl peroxide
Coumarin (B35378) ConjugateCarboxylic Acid (modified to azide)Copper-Catalyzed Azide-Alkyne CycloadditionAlkynyl-coumarin, CuSO₄, Sodium ascorbate

This table outlines methods for creating prodrugs and conjugates from carboxylic acid-containing molecules. researchgate.netmdpi.com

Reactivity and Reaction Mechanisms of this compound

The reactivity of this compound is governed by its principal functional groups: the 2-aminothiazole ring and the carboxylic acid.

Reactions involving the 2-Aminothiazole Moiety:

Schiff Base Formation : The primary amino group is nucleophilic and readily reacts with aldehydes to form imines, also known as Schiff bases. The reaction of bis-[2-amino-4-phenyl-5-thiazolyl] disulfide with 5-nitro-salicylaldehyde, for example, results in the formation of the corresponding Schiff base ligand. scirp.org

Acylation : The amino group can undergo acylation with reagents like acetic anhydride (B1165640) to form an amide.

Diazotization : The amino group can be converted into a diazonium salt by treatment with nitrous acid (generated from NaNO₂ and a strong acid). This diazonium intermediate is highly versatile and can be subsequently converted to various other functional groups, such as an azido (B1232118) (-N₃) group upon treatment with sodium azide. nih.gov

Reactions involving the Carboxylic Acid Moiety:

Esterification : The carboxylic acid can be converted to an ester by reacting with an alcohol under acidic conditions.

Amide Bond Formation : As seen in the synthesis of conjugates, the carboxylic acid can be activated by coupling agents (e.g., DCC, HCTU) to react with amines, forming stable amide bonds. researchgate.netnih.gov

Acyl Azide Formation and Curtius Rearrangement : The carboxylic acid can be converted to an acid chloride and subsequently reacted with sodium azide to form an acyl azide. masterorganicchemistry.com Upon heating, acyl azides undergo the Curtius rearrangement to form an isocyanate, which can be trapped by alcohols or water to yield carbamates or amines, respectively. This provides a method for converting the -COOH group into an -NH₂ group. masterorganicchemistry.com

Reactions involving the Thiazole Ring:

Oxidation : The sulfur atom in the thiazole ring can be oxidized to form the corresponding sulfoxide (B87167) or sulfone.

Reduction : The thiazole ring itself can be reduced to a more saturated form under certain reaction conditions.

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.

¹H NMR Spectroscopy

Proton (¹H) NMR spectroscopy of 3-(2-Amino-4-thiazolyl)benzoic acid, typically recorded in a solvent like DMSO-d₆, reveals distinct signals corresponding to the different types of protons in the molecule.

A representative ¹H NMR spectrum would be expected to show the following signals:

A broad singlet for the carboxylic acid proton (-COOH), typically appearing far downfield.

Signals for the aromatic protons on the benzoic acid ring. These often appear as a complex multiplet due to spin-spin coupling between adjacent protons.

A singlet for the proton on the thiazole (B1198619) ring.

A broad singlet corresponding to the two protons of the primary amine group (-NH₂). The chemical shift of this peak can be variable and is often concentration and temperature-dependent.

Table 1: Representative ¹H NMR Data for this compound in DMSO-d₆

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~12.5s1H-COOH
7.50-8.20m4HAr-H
~7.00s1HThiazole-H
~5.50s (br)2H-NH₂

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions. "s" denotes a singlet, "m" a multiplet, and "br" a broad signal.

¹³C NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. Due to the low natural abundance of ¹³C, these spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets, where each peak corresponds to a unique carbon environment.

The ¹³C NMR spectrum of this compound is expected to show signals for:

The carbonyl carbon of the carboxylic acid group, which resonates at a low field.

The carbon atoms of the thiazole ring, including the carbon bearing the amino group and the other ring carbons.

The carbon atoms of the benzoic acid ring.

Table 2: Representative ¹³C NMR Data for this compound in DMSO-d₆

Chemical Shift (δ) ppmAssignment
~168C=O (Carboxylic Acid)
~169C-NH₂ (Thiazole)
~150C-S (Thiazole)
120-140Aromatic and Thiazole Carbons
~107Thiazole C-H

Note: The exact chemical shifts can vary.

2D NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the signals observed in 1D NMR spectra and for determining the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would be instrumental in assigning the coupled protons within the aromatic ring system.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the signals of protons with the signals of the directly attached carbon atoms. This allows for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For instance, it could show correlations between the thiazole proton and the carbons of the benzoic acid ring, confirming their connectivity.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of laser light (Raman) at specific frequencies corresponds to the vibrations of particular functional groups.

For this compound, key vibrational bands would include:

O-H stretch: A broad band in the high-frequency region of the IR spectrum (typically 2500-3300 cm⁻¹) is characteristic of the carboxylic acid hydroxyl group, often overlapping with C-H stretching vibrations.

N-H stretch: The primary amine group will show two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations.

C=O stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ is indicative of the carbonyl group of the carboxylic acid.

C=C and C=N stretches: Aromatic and thiazole ring stretching vibrations typically appear in the 1400-1600 cm⁻¹ region.

C-N and C-S stretches: These vibrations will appear in the fingerprint region of the spectrum.

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)
O-H stretch (Carboxylic Acid)2500-3300 (broad)
N-H stretch (Amine)3300-3500
C=O stretch (Carboxylic Acid)1700-1725
Aromatic/Thiazole C=C, C=N stretch1400-1600

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound (molecular formula C₁₀H₈N₂O₂S, molecular weight approximately 220.25 g/mol ), the mass spectrum would show a molecular ion peak ([M]⁺ or [M+H]⁺ depending on the ionization method) corresponding to this mass. sigmaaldrich.comcymitquimica.com

Common fragmentation patterns for this molecule could involve:

Loss of a hydroxyl radical (-OH): Resulting in a fragment ion with a mass of [M-17]⁺. docbrown.info

Loss of a carboxyl group (-COOH): Leading to a fragment with a mass of [M-45]⁺. docbrown.infolibretexts.org

Loss of water (-H₂O): This can occur from the carboxylic acid, giving a fragment of [M-18]⁺. fu-berlin.denih.gov

Loss of carbon monoxide (-CO): Following the loss of water, this would result in a fragment of [M-18-28]⁺. fu-berlin.denih.gov

Cleavage of the thiazole ring: This would produce a variety of smaller fragment ions.

Table 4: Expected Mass Spectrometry Fragments for this compound

m/z ValuePossible Fragment
221[M+H]⁺
220[M]⁺
203[M-OH]⁺
175[M-COOH]⁺
105[C₆H₅CO]⁺
77[C₆H₅]⁺

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy orbitals to higher energy orbitals. The wavelengths of maximum absorption (λmax) are characteristic of the chromophores present in the molecule.

For this compound, the UV-Vis spectrum is expected to show absorption bands corresponding to π → π* and n → π* transitions associated with the aromatic benzoic acid ring and the heterocyclic thiazole ring. The presence of the amino and carboxylic acid groups, which can act as auxochromes, will influence the position and intensity of these absorption bands. A related compound, 3-aminobenzoic acid, exhibits absorption maxima at 194 nm, 226 nm, and 272 nm. sielc.com It is expected that this compound would have a similar UV-Vis profile, potentially with shifts in the absorption maxima due to the presence of the thiazole ring.

Table 5: Expected UV-Vis Absorption Maxima for this compound

Wavelength (λmax)Electronic Transition
~200-230 nmπ → π
~270-300 nmπ → π and n → π*

X-ray Diffraction Studies for Solid-State Structure

X-ray diffraction (XRD) is a powerful, non-destructive technique that provides precise information about the atomic and molecular arrangement in a crystal. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal of a compound, researchers can determine the exact coordinates of each atom, leading to an unambiguous confirmation of its molecular structure and stereochemistry. This technique reveals critical data, including unit cell dimensions (the fundamental repeating unit of the crystal), space group (the crystal's symmetry), and details about intermolecular interactions such as hydrogen bonding that stabilize the crystal lattice.

An X-ray diffraction study of this compound would be expected to yield a comprehensive structural description, which would include the data points typically found in such analyses.

Table 1: Representative Crystal Data Parameters from an X-ray Diffraction Study. Note: This table is illustrative of the data that would be obtained from an X-ray diffraction experiment; specific values for this compound are not available.

ParameterDescriptionExample Data Type
Crystal SystemThe symmetry system of the crystal (e.g., monoclinic, orthorhombic).Monoclinic
Space GroupThe specific symmetry group of the crystal.P2₁/n
a, b, c (Å)The lengths of the unit cell axes.a = 10.0, b = 15.0, c = 7.0
α, β, γ (°)The angles between the unit cell axes.α = 90, β = 105, γ = 90
Volume (ų)The volume of the unit cell.1014.1
ZThe number of molecules per unit cell.4

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) present in a compound. This method provides a crucial check for the purity of a synthesized compound by comparing the experimentally determined elemental composition with the theoretically calculated values based on its proposed molecular formula.

For this compound, the molecular formula is established as C₁₀H₈N₂O₂S. koreascience.krasianpubs.org Based on this formula, the theoretical elemental composition can be calculated. An experimental analysis of a pure sample of the compound is expected to yield percentage values that are in close agreement (typically within ±0.4%) with these theoretical values, thereby verifying the empirical formula and supporting the structural characterization. This technique is routinely used in the characterization of newly synthesized organic molecules, including various thiazole and benzoic acid derivatives. cam.ac.ukmdpi.com

Table 2: Theoretical Elemental Composition of this compound.

ElementSymbolAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Mass Percentage (%)
CarbonC12.01110120.11054.53
HydrogenH1.00888.0643.66
NitrogenN14.007228.01412.72
OxygenO15.999231.99814.53
SulfurS32.06132.06014.56
Total 220.246 100.00

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the physicochemical properties of molecules. These methods solve the Schrödinger equation for a given molecular structure, providing detailed information about its electronic distribution and energy. For molecules like 3-(2-Amino-4-thiazolyl)benzoic acid, these calculations offer insights into its geometry, stability, and spectroscopic characteristics. nrel.gov While comprehensive computational studies specifically targeting this compound are not extensively detailed in available literature, the methodologies are well-established through work on analogous structures. tandfonline.com

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and efficiency, making it ideal for studying medium-sized organic molecules. nrel.gov DFT calculations determine the electronic structure of a molecule by using its electron density as the fundamental variable. The choice of a functional and a basis set is critical for accuracy. For similar heterocyclic and benzoic acid derivatives, the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly employed. tandfonline.commdpi.com This is often paired with Pople-style basis sets like 6-311++G(d,p), which provide a flexible description of the electron distribution. researchgate.net Such studies on related compounds provide a framework for how this compound would be theoretically investigated to predict its electronic and structural properties. tandfonline.comrsdjournal.org

Before properties can be accurately calculated, the molecule's most stable three-dimensional structure must be determined. Molecular geometry optimization is a computational process that finds the coordinates of the atoms corresponding to the minimum energy on the potential energy surface. mdpi.com For this compound, this process would involve exploring the conformational space, particularly the rotation around the single bond connecting the phenyl and thiazole (B1198619) rings, to identify the global minimum energy structure. The optimization is complete when the forces on all atoms are negligible and the structure represents a stable equilibrium. The resulting optimized geometry provides key data on bond lengths, bond angles, and dihedral angles.

Following geometry optimization, a vibrational frequency analysis is performed. This calculation serves two main purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and it predicts the molecule's infrared (IR) and Raman spectra. mdpi.com Each calculated vibrational mode corresponds to a specific molecular motion, such as the stretching or bending of bonds.

For this compound, this analysis would predict characteristic frequencies for its functional groups. While specific calculated data for this molecule are not published in the search results, analysis of its constituent parts—benzoic acid and aminothiazole—allows for the prediction of key vibrational modes. mdpi.combohrium.com

Table 1: Predicted Characteristic Vibrational Modes for this compound

Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)
Carboxylic AcidO-H stretch3300 - 2500 (broad)
Carboxylic AcidC=O stretch1760 - 1690
Amino GroupN-H stretch3500 - 3300
Aromatic RingC-H stretch3100 - 3000
Aromatic RingC=C stretch1600 - 1450
Thiazole RingC=N stretch1660 - 1630

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts, aiding in the interpretation of experimental spectra. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard for accurate NMR predictions. researchgate.net Theoretical studies on 3-aminobenzoic acid have shown a strong linear correlation between GIAO-calculated and experimental chemical shifts. Although a dedicated NMR calculation for this compound is not available in the provided search results, predictions would be expected to follow established trends based on its electronic structure.

Table 2: Illustrative Example of Predicted ¹H NMR Chemical Shifts

This table is a hypothetical illustration of the type of data generated from GIAO calculations and does not represent published results for this specific compound.

ProtonEnvironmentPredicted Chemical Shift (δ, ppm)
H (Carboxyl)-COOH~12.0 - 13.0
H (Aromatic)Benzene (B151609) ring, ortho to -COOH~8.0
H (Aromatic)Benzene ring~7.2 - 7.8
H (Thiazole)Thiazole ring C-H~7.0
H (Amino)-NH₂~5.0 - 6.0

Frontier Molecular Orbital (FMO) theory is essential for understanding the electronic properties and chemical reactivity of a molecule. researchgate.net This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. tandfonline.com

In a molecule like this compound, the HOMO is expected to be distributed over the electron-rich aminothiazole ring, while the LUMO would likely be localized on the electron-withdrawing benzoic acid portion. tandfonline.com This separation of FMOs is characteristic of donor-acceptor systems and is crucial for understanding potential charge transfer interactions.

Table 3: Key Parameters from Frontier Molecular Orbital Analysis

ParameterDefinitionSignificance
E(HOMO)Energy of the Highest Occupied Molecular OrbitalRelates to electron-donating ability; ionization potential.
E(LUMO)Energy of the Lowest Unoccupied Molecular OrbitalRelates to electron-accepting ability; electron affinity.
HOMO-LUMO Gap (ΔE)E(LUMO) - E(HOMO)Indicates chemical reactivity, kinetic stability, and the energy of electronic transitions.
Chemical Potential (µ)(E(HOMO) + E(LUMO)) / 2Measures the escaping tendency of electrons from an equilibrium system. researchgate.net
Global Hardness (η)(E(LUMO) - E(HOMO)) / 2Measures the resistance to change in electron distribution. researchgate.net
Electrophilicity Index (ω)µ² / (2η)Quantifies the electrophilic nature of a molecule. researchgate.net

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on a molecule's surface. It is used to predict sites for electrophilic and nucleophilic attack and to understand intermolecular interactions. tandfonline.com The map displays different colors to represent varying electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential.

For this compound, an MEP map would be expected to show negative potential (red) around the oxygen atoms of the carboxylic acid and the nitrogen atom of the thiazole ring. Conversely, positive potential (blue) would be localized on the hydrogen atoms of the amino group and the carboxylic acid's hydroxyl group, highlighting these as sites for hydrogen bonding. tandfonline.com

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules over time. These simulations can provide insights into the stability of a compound and its interactions with its environment, such as a biological receptor. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory and conformational changes of a molecule. nih.gov

In the context of drug discovery and materials science, MD simulations are employed to assess the stability of ligand-receptor complexes and to understand the dynamic nature of molecular interactions. researchgate.net For instance, parameters like the Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Radius of Gyration (RoG), and Solvent Accessible Surface Area (SASA) are analyzed from the simulation trajectory to evaluate the stability of a compound within a binding site. researchgate.net While specific MD simulation studies exclusively focused on this compound are not extensively detailed in the provided results, the general application of this technique to similar heterocyclic compounds highlights its importance. nih.govresearchgate.net These simulations are crucial for validating docking poses and understanding the nuanced movements that govern molecular recognition. nih.gov

Conformational Analysis and Energy Profiles

The three-dimensional structure of a molecule is not static; it exists as an ensemble of different spatial arrangements known as conformations. Conformational analysis is the study of these different arrangements and their relative energies. This analysis is critical for understanding a molecule's reactivity and its ability to bind to a biological target. researchgate.net The conformational flexibility of this compound, arising from the rotation around the single bond connecting the thiazole and benzene rings, allows it to adopt various orientations.

The relative stability of these conformers is determined by their potential energy, and the transitions between them occur via transition states. researchgate.net The investigation of a molecule's conformational potential energy hypersurface (PEHS) can reveal the global minimum energy structure and the energy barriers for interconversion between different conformers. researchgate.net Quantum chemical calculations, often using Density Functional Theory (DFT) methods, are employed to calculate the total energy of different conformers and map out the energy profiles for their interconversion. researchgate.net Understanding the preferred conformations and the energy landscapes is fundamental to predicting the bioactive conformation of a molecule.

Aromaticity Studies (e.g., HOMA Analysis)

Aromaticity is a fundamental concept in chemistry that describes the increased stability of certain cyclic, planar molecules with a specific number of delocalized π-electrons. nih.govrsc.org This property significantly influences a molecule's chemical reactivity and physical properties. rsc.org Several computational indices have been developed to quantify the degree of aromaticity, with the Harmonic Oscillator Model of Aromaticity (HOMA) being a widely used geometry-based index. researchgate.netmdpi.com

The HOMA index is calculated based on the degree of bond length equalization within a ring, where a value of 1 indicates a fully aromatic system (like benzene) and a value of 0 suggests a non-aromatic system. mdpi.com Negative values can indicate anti-aromatic character. researchgate.net For a molecule like this compound, HOMA analysis can be applied to both the benzene and the thiazole rings to assess their individual aromatic character. The aromaticity of the two rings can be influenced by the electronic interplay between the electron-donating amino group and the electron-withdrawing carboxylic acid group. Studies on similar heterocyclic systems have shown that the aromaticity of different rings within the same molecule can vary and can be crucial for its biological activity. researchgate.net

Investigation of Biological Activity and Molecular Mechanisms Non Clinical Focus

In Vitro Assays for Target Identification

In the realm of non-clinical research, the biological activity of "3-(2-Amino-4-thiazolyl)benzoic acid" and its derivatives is primarily investigated through a variety of in vitro assays. These assays are crucial for identifying molecular targets and understanding the compound's mechanism of action at a cellular level.

Enzyme Inhibition Studies

Derivatives of this compound have been the subject of enzyme inhibition studies, a common method to screen for potential therapeutic agents. The core structure, featuring a thiazole (B1198619) ring fused with a benzoic acid moiety, allows for interactions with the active sites of various enzymes.

Cyclooxygenase (COX) and Inducible Nitric Oxide Synthase (iNOS): While direct inhibitory data on this compound against COX and iNOS is not extensively detailed in the provided results, the broader class of 2-aminothiazole (B372263) derivatives has been investigated for anti-inflammatory properties. For instance, novel 2-aminoacyl-1,3,4-thiadiazole derivatives have demonstrated potent inhibition of prostaglandin (B15479496) E2 (PGE2) biosynthesis, a key product of the COX pathway, with IC50 values in the nanomolar range. nih.gov This suggests that the thiazole scaffold is a viable starting point for developing inhibitors of enzymes involved in inflammation.

Histone Deacetylase (HDAC): The benzoic acid portion of the molecule is a recognized pharmacophore in the design of histone deacetylase (HDAC) inhibitors. nih.govpreprints.org For example, 4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acid has been shown to inhibit HDAC activity. preprints.org Although specific data for this compound is not available, its structural similarity to known HDAC inhibitors makes this enzyme a plausible target for investigation.

Receptor Binding Assays

Receptor binding assays are employed to determine the affinity of a compound for a specific receptor. The this compound scaffold has been evaluated for its ability to bind to various receptors, indicating its potential to modulate their activity. For instance, a phenyl-thiazolyl-benzoic acid derivative has been identified as an inhibitor of retinoic acid X receptor alpha (RXRα) and retinoic acid receptor alpha (RARα), with IC50 values ranging from 0.001 to 1 μM in human acute promyelocytic leukemia (APL) cells. preprints.org

In studies on kainate receptors, which are involved in synaptic transmission, a radiolabeled antagonist, [3H]UBP310, demonstrated selective binding to the GluK1 and GluK3 subunits. nih.gov This highlights the potential for developing subunit-selective modulators based on this chemical framework.

Cellular Pathway Modulation

The ability of a compound to influence cellular signaling pathways is a key aspect of its biological activity.

NF-κB Activation: The nuclear factor-kappa B (NF-κB) pathway is a critical regulator of inflammation and cell survival. nih.gov Some sulfurated derivatives of cinnamic acids have been shown to inhibit NF-κB promoter activity. tandfonline.com Given the structural similarities, it is plausible that this compound or its derivatives could also modulate this pathway. For instance, standardized aqueous extracts of Abutilon theophrasti, containing various organic acids and amines, have been shown to inhibit the phosphorylation and activation of IκBα and NF-κB p65 in gastric tissues. nih.gov

Interaction with Biological Macromolecules

P-glycoprotein (P-gp): P-glycoprotein is a well-characterized efflux pump that contributes to multidrug resistance in cancer cells by actively transporting a wide range of substrates out of the cell. nih.govresearchgate.net The interaction of small molecules with P-gp is a significant area of research. While direct studies on this compound are not specified, the broader class of thiazole-containing compounds has been investigated. For example, some azole antifungals, which share a heterocyclic ring system, are known to interact with and inhibit P-gp function. nih.gov The development of amino acid-derived thiazole peptidomimetic analogues has been a strategy to understand the drug-binding site of P-gp. nih.gov

Mechanism of Action Elucidation at the Molecular and Cellular Level

Understanding the precise mechanism of action of a compound involves a combination of computational and experimental approaches.

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a target protein. This method has been applied to derivatives of this compound to elucidate their interactions with various biological targets.

For instance, docking studies of 2,4-disubstituted thiazole derivatives with glucosamine-6-phosphate synthase have supported in vitro antimicrobial activity results, indicating that compounds with specific substitutions have a greater affinity for the target enzyme. researchgate.net Similarly, molecular docking has been used to investigate the binding of benzoic acid derivatives to the main protease of SARS-CoV-2. nih.gov

In the context of cancer research, docking simulations have been instrumental in understanding the binding mode of 4-(4-phenylthiazol-2-ylamino) benzoic acid derivatives to an allosteric site on the protein kinase CK2α. nih.gov These studies have guided the optimization of lead compounds. Furthermore, molecular docking analysis of a phenyl-thiazolyl-benzoic acid derivative suggested its binding to RXRα and RARα, correlating with its observed anticancer activity. preprints.org

The table below summarizes the key molecular interactions observed in docking studies of related compounds, providing insights into the potential binding modes of this compound.

Target ProteinLigand TypeKey Interacting ResiduesType of InteractionReference
STAT3 SH2 DomainACHP (a thiazole derivative)Thr515, Arg335, Asp570Hydrogen bond mdpi.com
Glucosamine-6-P Synthase2,4-disubstituted thiazolesNot specifiedHydrogen bonds, Hydrophobic interactions researchgate.net
SARS-CoV-2 Main ProteaseBenzoic acid derivativesCYS145, SER144, GLY143, HIS41, HIS164, GLU166Hydrogen bonding nih.gov
Protein Kinase CK2α4-(4-phenylthiazol-2-ylamino) benzoic acid derivativesNot specifiedAllosteric binding nih.gov

Structure-Activity Relationship (SAR) Studies on a Molecular Basis

Structure-Activity Relationship (SAR) studies are fundamental to understanding how modifications to the this compound scaffold influence its biological activity. Research on this and related 2-aminothiazole structures has provided key insights into the pharmacophoric requirements for various biological targets.

The 2-aminothiazole core is a recognized "privileged structure" in medicinal chemistry, known for its role in compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. nih.govresearchgate.net SAR studies on this class of compounds generally dissect the molecule into key regions and analyze the impact of substitutions at each point.

The Thiazole Ring: This central heterocyclic ring is often crucial for activity. It can participate in essential binding interactions with biological targets, such as enzymes or receptors. nih.gov Studies on antitubercular 2-aminothiazoles have shown that the central thiazole moiety is largely intolerant to modification. nih.gov

The 2-Amino Group: This group is a key functional feature. Its ability to act as a hydrogen bond donor is critical for interaction with many biological targets. ontosight.ai Acylation of this amino group is a common strategy to explore SAR. For instance, introducing substituted benzoyl groups at this position dramatically improved the antitubercular activity of one lead series by over 128-fold. nih.gov In another study, N-Acyl-2-aminothiazoles with non-aromatic acyl side chains were identified as potent and selective CDK2/cycE inhibitors with improved solubility and metabolic stability. nih.gov

The C4-Position Substituent (Benzoic Acid): The substituent at the C4 position of the thiazole ring significantly influences potency and selectivity. In the case of this compound, the benzoic acid group provides a point for further modification and can influence pharmacokinetic properties. In studies of related compounds targeting protein kinase CK2, the benzoic acid moiety was critical, and introducing substituents at its 3-position led to enhanced antiproliferative activity. nih.gov The placement of the carboxylic acid group (ortho, meta, or para) on the phenyl ring is also a key variable in determining biological interactions.

The Phenyl Ring: The aromatic ring itself and its substitution pattern are pivotal. In a series of 2-amino-4-phenylthiazole (B127512) derivatives, substitutions on the phenyl ring led to compounds with significant antiproliferative activity against various cancer cell lines. nih.gov

The following table summarizes SAR findings from related 2-aminothiazole derivatives, which can inform the potential modification of the this compound scaffold.

Compound Series Modification Impact on Biological Activity Target/Assay Reference
N-(thiazol-2-yl)-benzamide AnaloguesIntroduction of substituted benzoyl groups at the N-2 position of the aminothiazole.>128-fold improvement in activity; MIC of 0.024 µM for the 3-chlorobenzoyl analogue.Mycobacterium tuberculosis nih.gov
2-amino-4-phenylthiazole DerivativesModifications on the C4-phenyl ring.Compound 10 showed outstanding growth inhibitory effects (IC₅₀ = 2.01 µM).HT29 cancer cell line nih.gov
4-(thiazol-5-yl)benzoic acid DerivativesIntroduction of a 2-halo- or 2-methoxy-benzyloxy group at the 3-position of the benzoic acid.Maintained potent CK2 inhibition and increased antiproliferative activity 3 to 6-fold.A549 cancer cells nih.gov
N-Acyl-2-aminothiazolesReplacement of aromatic acyl side chain with a non-aromatic amino acyl side chain.Improved aqueous solubility and reduced metabolic liabilities while retaining potent CDK2/cycE inhibition.CDK2/cycE Kinase Assay nih.gov

This table is generated based on data from related but distinct chemical series to illustrate general SAR principles for the 2-aminothiazole scaffold.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to develop mathematical relationships between the chemical structure of a compound and its biological activity. mdpi.com For scaffolds like this compound, QSAR models can predict the activity of novel derivatives, thereby prioritizing synthetic efforts towards more promising candidates. mdpi.com

While specific QSAR models for this compound are not extensively documented in public literature, studies on structurally related thiazoles demonstrate the utility of this approach. For example, a QSAR study on 2,4-disubstituted thiazoles developed for antimicrobial activity found that specific molecular descriptors were key to predicting biological function. researchgate.net

Key descriptors identified in the study of related thiazoles include:

Molecular Connectivity Index (2χv): This topological descriptor relates to the degree of branching in the molecule.

Kier's Shape Index (κα3): This descriptor quantifies the spatial shape of the molecule.

These parameters were found to be important for the antimicrobial activity, suggesting they influence how the molecules interact with their biological targets. researchgate.net Similarly, 2D-QSAR models have been successfully generated for 1,2,4-triazole (B32235) benzoic acid hybrids, showing a good correlation between the model's predictions and experimental anticancer activity. rsc.org

The development of a QSAR model for this compound derivatives would follow a standard workflow:

Data Set Assembly: Synthesize and test a series of analogues for a specific biological activity.

Descriptor Calculation: Compute a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, topological) for each analogue.

Model Building: Use statistical methods to build a regression model correlating the descriptors with biological activity.

Validation: Test the model's predictive power using internal and external sets of compounds.

Such a model would be invaluable for guiding the lead optimization process for this chemical series. mdpi.com

Role as a Chemical Probe in Biological Systems

A chemical probe is a small molecule used to study and manipulate a biological system, often by selectively binding to a specific protein target. acs.org Given the diverse biological activities of 2-aminothiazole derivatives, compounds based on the this compound scaffold have the potential to be developed into chemical probes.

For instance, related thiazole-containing compounds have been developed as inhibitors of specific enzymes like Aurora kinase A (AURKA) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are important targets in cancer research. acs.org A potent and selective inhibitor derived from the this compound core could serve as a chemical probe to investigate the cellular roles of its target protein. The utility of a chemical probe depends on its well-characterized mechanism of action, high potency, and selectivity for its intended target over other proteins.

Lead Identification and Optimization Strategies (Preclinical, non-human/non-toxicity focus)

The this compound scaffold is a valuable starting point for drug discovery campaigns. Modern lead identification and optimization strategies, including fragment-based methods, in silico screening, and structural simplification, are highly applicable to this chemical series.

Fragment-Based Lead Discovery (FBLD) is a strategy that begins by screening small, low-complexity molecules, or "fragments" (typically with a molecular weight of 120–250 Da), for weak binding to a biological target. gu.se These initial fragment hits are then optimized and grown into more potent, lead-like molecules. gu.senih.gov

With a molecular weight of approximately 220 g/mol , this compound itself falls within the size range of a large fragment or a small hit. gu.se Its structure contains key pharmacophoric features—a hydrogen-bonding amino group, a heterocyclic ring system, and a carboxylic acid—making it an ideal starting point or building block in an FBLD campaign. The carboxylate-substituted aromatic ring is a fragment known to bind to some targets. biorxiv.org An FBLD approach using this scaffold would involve screening it as part of a fragment library and then using structural information from techniques like X-ray crystallography to guide its elaboration into a more potent lead compound. gu.se

Screening Method Typical Molecular Weight (Da) Typical Hit Potency Key Advantage Reference
High-Throughput Screening (HTS)250 - 600Low-µM to High-nMScreens large, diverse libraries quickly. gu.se
Fragment-Based Lead Discovery (FBLD)120 - 250mM to 30 µMHigher "hit rate" and more efficient exploration of chemical space. Leads often have better physicochemical properties. gu.senih.gov

In silico techniques like molecular docking and virtual screening are powerful computational methods used to identify promising drug candidates from large databases. researchgate.net These methods simulate the binding of a ligand to the active site of a target protein, predicting the binding affinity and orientation. nih.gov

This approach is highly relevant for the this compound scaffold. A virtual library of derivatives can be generated computationally by adding various substituents at different positions on the core structure. This library can then be "docked" into the binding site of a target protein. acs.org The results, often expressed as a docking score, are used to prioritize a smaller number of compounds for actual synthesis and biological testing, saving significant time and resources. researchgate.net

Studies on related thiazole derivatives have successfully used molecular docking to rationalize binding modes and guide the design of new inhibitors. researchgate.netacs.org For example, docking studies of thiazole derivatives against glucosamine-6-phosphate synthase helped to explain why compounds containing nitro (-NO₂) and methoxy (B1213986) (-OCH₃) groups had a greater affinity for the target. researchgate.net

During lead optimization, compounds can often become overly large and complex, leading to poor pharmacokinetic properties. nih.gov Structural simplification is a medicinal chemistry strategy that involves systematically removing non-essential parts of a complex molecule to create a simpler, more synthetically accessible analogue with improved drug-like properties. nih.govscielo.br

This strategy is relevant in the context of optimizing leads derived from the this compound core. If an initial hit from a screening campaign is a large, complex molecule that contains this scaffold, chemists can apply structural simplification. By removing complex side chains or simplifying ring systems while retaining the key pharmacophoric elements of the 2-aminothiazole and benzoic acid groups, it is possible to improve properties such as solubility and metabolic stability. The goal is to find the minimal structure that retains the desired biological activity. nih.gov This rational approach can transform a complex but active molecule into a viable drug candidate. scielo.br

Potential Applications As a Building Block in Advanced Materials and Chemical Synthesis

Use in the Synthesis of Complex Organic Molecules

3-(2-Amino-4-thiazolyl)benzoic acid serves as an important scaffold or starting material for the synthesis of more elaborate organic compounds. The reactivity of its functional groups—the amino group, the carboxylic acid, and the thiazole (B1198619) ring itself—allows for a variety of chemical transformations.

Researchers have utilized related thiazole compounds in multi-component, one-pot reactions to create complex heterocyclic systems. For instance, derivatives have been synthesized through condensation reactions with various aldehydes and other reagents, demonstrating the utility of the aminothiazole core in building larger molecular frameworks. ijcce.ac.ir One notable application is the synthesis of 3-(2-amino-4-thiazolyl) coumarin (B35378) derivatives, which are prepared from 3-acetylcoumarins and thiourea (B124793) in an iodine/copper oxide-catalyzed one-pot reaction. sioc-journal.cn The high reactivity of the amino and active methylene (B1212753) groups on the thiazole ring are key targets for these synthetic routes, enabling the creation of diverse, biologically relevant molecules. researchgate.net These syntheses highlight the role of the compound as a foundational element for developing new chemical entities, including potential therapeutic agents and other functional organic molecules. ijcce.ac.ir

Formation of Metal Complexes and Coordination Chemistry

The presence of multiple heteroatoms (N, S, O) makes this compound an excellent candidate for use as a ligand in coordination chemistry. It can bind to various metal ions to form stable metal complexes, coordination polymers (CPs), and metal-organic frameworks (MOFs). mdpi.comkashanu.ac.ir These materials are of significant interest for applications in areas such as luminescence, sensing, and catalysis. mdpi.comnih.gov

This compound exhibits versatile coordination behavior due to its multiple potential binding sites. The key sites for metal coordination are:

The nitrogen atom of the thiazole ring. mdpi.comresearchcommons.org

The oxygen atoms of the carboxylic acid group. mdpi.com

The exocyclic amino group.

The carboxylate group is particularly significant as it can coordinate to metal ions in several modes, including monodentate, bidentate chelating, and bridging fashions. The bridging capability is crucial for the formation of extended structures like coordination polymers. For example, in the formation of zinc(II) coordination polymers with isomeric (thiazolyl)benzoic acids, the carboxylate groups have been shown to bridge two adjacent metal centers to form "paddle-wheel" dimeric units, which then act as nodes in the larger polymeric structure. mdpi.com

Depending on the reaction conditions and the metal ion involved, the molecule can act as a bidentate or tridentate ligand. scispace.comresearchgate.net In many complexes formed with similar thiazole-containing azo dyes, the ligand coordinates to a central metal ion through the thiazole nitrogen, an azo nitrogen, and a deprotonated hydroxyl or carboxyl oxygen, forming stable five- or six-membered chelate rings. researchcommons.orgresearchgate.net This chelating ability leads to the formation of highly stable and structured metal complexes. kashanu.ac.ir

The formation of metal complexes with this compound and its derivatives is confirmed through various spectroscopic techniques. These methods detect changes in the electronic and vibrational properties of the ligand upon coordination to a metal ion.

FT-IR Spectroscopy: Infrared spectroscopy is used to identify which functional groups of the ligand are involved in bonding with the metal. Upon complexation, shifts in the vibrational frequencies of key groups are observed. For example, a shift in the ν(C=N) band of the thiazole ring and changes in the symmetric and asymmetric stretching frequencies of the carboxylate group (COO⁻) are indicative of their participation in coordination. scispace.comresearchgate.net The appearance of new bands at lower frequencies can also be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. researchgate.net

NMR Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are valuable tools for characterizing these complexes in solution. The chemical shifts of protons and carbons located near the coordinating atoms are affected by the metal ion. For instance, in the ¹H NMR spectra of related metal complexes, the signals for aromatic protons and protons of functional groups like -NH₂ and -COOH can experience shifts or broadening upon coordination. scispace.comsysrevpharm.org

UV-Vis Spectroscopy: Electronic absorption spectra provide information about the electronic transitions within the ligand and the complex. The spectra of the complexes typically show shifts in the absorption bands corresponding to the π→π* and n→π* transitions of the ligand, as well as the appearance of new charge-transfer bands (ligand-to-metal or metal-to-ligand), confirming the coordination event. scispace.comresearchgate.net

Spectroscopic TechniqueObservation Upon Metal ComplexationInference
FT-IRShift in ν(C=N), ν(COO⁻), and ν(N-H) bands. Appearance of new bands in the 400-600 cm⁻¹ region.Coordination via thiazole nitrogen, carboxylate oxygen, and amino nitrogen. Formation of M-N and M-O bonds. researchgate.net
¹H NMRChemical shift changes for protons adjacent to N and O atoms (e.g., aromatic ring, amino group).Confirmation of ligand-metal interaction sites in solution. scispace.comsysrevpharm.org
¹³C NMRDisplacement of signals for carbons in the thiazole and benzoic acid rings.Indication of changes in the electronic environment of the carbon skeleton upon coordination. scispace.com
UV-VisShift in π→π* and n→π* transition bands (bathochromic or hypsochromic). Appearance of new charge-transfer bands.Alteration of the ligand's electronic structure due to metal coordination. nih.govresearchgate.net

Development of Novel Reagents and Chromophores

The conjugated system of this compound, which involves the benzene (B151609) and thiazole rings, gives it inherent chromophoric properties. The thiazole core is a key structural motif in many fluorescent dyes and natural bioluminescent compounds. chim.it These properties can be significantly tuned and enhanced through chemical modification and, particularly, through complexation with metal ions.

The formation of coordination polymers and MOFs with this ligand is a promising strategy for developing novel functional materials, such as chemical sensors. mdpi.comnih.gov The luminescent properties of such frameworks can be highly sensitive to the presence of specific analytes. For example, zinc coordination polymers containing (thiazolyl)benzoic acid isomers have been studied for their luminescent properties. mdpi.com In related systems, MOFs built from similar ligands have demonstrated the ability to selectively detect metal ions (like Fe³⁺) and organic molecules through fluorescence quenching or enhancement. nih.gov This occurs because the analyte interacts with the framework, modulating the energy transfer processes and thus altering the emission spectrum. The combination of a responsive organic linker like this compound with metal nodes allows for the rational design of new sensory materials and chromophoric reagents for specific detection applications. nih.govresearchgate.net

Future Research Directions

Exploration of New Synthetic Pathways

Future research into the synthesis of 3-(2-Amino-4-thiazolyl)benzoic acid and its derivatives is focused on developing more efficient, cost-effective, and environmentally benign methodologies. While traditional methods like the Hantzsch thiazole (B1198619) synthesis provide a foundational approach, the field is moving towards more sophisticated strategies. researchgate.net

Key areas of exploration include:

Multi-component, One-Pot Reactions: Inspired by recent successes in synthesizing complex heterocyclic systems, researchers are investigating one-pot protocols. ijcce.ac.ir These methods, which combine multiple reactants in a single reaction vessel, enhance efficiency, reduce waste, and streamline the synthesis of diverse compound libraries. ijcce.ac.ir A notable advancement is the one-pot condensation of components like 2-Benzyloxy-5-(2-bromo-acetyl)-benzoic acid methyl ester and thiosemicarbazide (B42300) to rapidly generate complex thiazole derivatives. ijcce.ac.ir

Mild Reaction Conditions: Efforts are underway to replace harsh reagents and conditions. For example, moving away from strong acids like 50% H₂SO₄ used in diazotization reactions towards milder catalytic systems is a priority. The goal is to improve the functional group tolerance of the reactions, allowing for the synthesis of a wider array of derivatives without the need for extensive protecting group chemistry.

Novel Rearrangements and Cyclizations: The discovery of unexpected reaction pathways, such as oxidative ring-contracting rearrangements observed in related heterocyclic systems, opens up new avenues for creating novel molecular architectures. mdpi.com Future work will likely explore if the this compound backbone can be induced to undergo similar novel transformations to yield unique chemical entities. mdpi.com

Synthesis StrategyKey FeaturesPotential Advantages
One-Pot Synthesis Combines multiple reaction steps without isolating intermediates.Increased efficiency, high atom economy, reduced solvent waste, rapid access to diverse derivatives. ijcce.ac.ir
Peptide Coupling Utilizes coupling agents like DCC and NHS for amide bond formation.Efficient for linking the thiazole and benzoic acid moieties, though requires anhydrous conditions.
Diazotization/Coupling Involves forming a diazonium intermediate for coupling to the benzoic acid ring.A classic and versatile method for forming aryl-thiazole linkages.
Hantzsch Thiazole Synthesis Condensation of α-haloketones with a thioamide source.Fundamental and widely used method for constructing the core thiazole ring. researchgate.net

Advanced Computational Modeling for Predictive Research

Computational chemistry is becoming an indispensable tool for accelerating research and reducing the reliance on trial-and-error experimentation. For this compound, in silico methods are set to play a pivotal role in predicting molecular properties and guiding experimental design.

Future computational research will likely focus on:

Quantitative Structure-Activity Relationship (QSAR): Developing robust QSAR models will help in predicting the biological activity of new derivatives based on their structural features. marquette.edu This allows for the virtual screening of large libraries to prioritize candidates for synthesis and biological testing.

Molecular Docking and Binding Affinity Prediction: Advanced docking simulations, using software like Schrödinger Suite, will be employed to predict how derivatives of this compound bind to specific biological targets, such as enzyme active sites. nih.govacs.org Techniques like Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) calculations will provide more accurate estimations of binding affinities. nih.gov

ADMET Prediction: A critical aspect of early-stage drug discovery is the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. marquette.edu Computational toxicology models will be used to flag potential liabilities in novel derivatives, ensuring that research efforts are focused on compounds with favorable drug-like profiles. marquette.edu For example, a study on benzoic acid derivatives used in silico tools to assign binding affinities and validate molecular docking against enzymes implicated in Alzheimer's disease. nih.gov

Computational MethodApplication in ResearchPredicted Outcome
Density Functional Theory (DFT) Predicting spectroscopic properties.NMR chemical shifts, understanding electronic structure. nih.gov
Molecular Docking Simulating ligand-protein interactions.Binding modes, binding energy (ΔG), identification of key interacting amino acid residues. acs.orgresearchgate.net
QSAR Relating chemical structure to biological effect.Predictive models for toxicity and biological activity. marquette.edu
MM-GBSA Calculating binding free energies.More accurate ranking of potential inhibitors based on binding affinity. nih.gov

Discovery of Novel Biological Targets and Pathways (Preclinical)

The 2-aminothiazole (B372263) scaffold is a well-established pharmacophore present in numerous biologically active compounds. researchgate.netnih.gov Preclinical research on derivatives of this compound is focused on identifying new molecular targets and elucidating their mechanisms of action, particularly in oncology.

Recent studies have shown that derivatives of this and related structures have potential as:

Anticancer Agents: Derivatives have demonstrated inhibitory activity against a range of cancer cell lines, including lung, colon, breast, and melanoma. nih.gov Future work aims to identify the specific proteins and signaling pathways that these compounds modulate. Promising targets that have been identified for related thiazole-containing molecules include Epidermal Growth Factor Receptor (EGFR), Aurora Kinase A (AURKA), VEGFR-2, and Sirtuin 2 (SIRT2). acs.orgresearchgate.netmdpi.com

Enzyme Inhibitors: The structure is a promising starting point for designing inhibitors of various enzymes. For instance, novel benzoic acid derivatives have been designed as multitarget inhibitors of acetylcholinesterase (AChE) and human carbonic anhydrases (hCAs), which are relevant to Alzheimer's disease. nih.gov

Modulators of Nuclear Receptors: A phenyl-thiazolyl-benzoic acid derivative was found to inhibit the growth of acute promyelocytic leukemia (APL) cells by binding to retinoic acid receptor alpha (RARα) and retinoid X receptor alpha (RXRα). preprints.org This suggests that the scaffold could be adapted to target other nuclear receptors involved in disease.

Research indicates that these compounds can induce cell death through mechanisms such as apoptosis and autophagy, making the elucidation of these pathways a key future objective. nih.gov

Application in Material Science Research (Non-Biological)

Beyond its biological potential, the rigid, aromatic structure of this compound makes it an attractive building block for novel materials. sigmaaldrich.combldpharm.com The presence of multiple functional groups (amine, carboxylic acid, and the thiazole ring) allows for diverse chemical modifications and polymerization reactions.

Future research in materials science could explore:

High-Performance Polymers: The incorporation of the thiazole moiety into polymer backbones, such as polyamides, has been shown to yield materials with excellent thermal and thermo-oxidative stability, good mechanical properties, and low dielectric constants. researchgate.net Future work could involve creating novel polymers derived from this compound for applications in electronics and aerospace.

Corrosion Inhibitors: Heterocyclic compounds containing nitrogen and sulfur atoms, like 2-aminothiazoles, are known to be effective corrosion inhibitors for metals such as mild steel and copper. researchgate.net Research could focus on evaluating the efficacy of this compound and its derivatives in preventing metal degradation.

Organic Dyes: The 2-aminothiazole core is a component of various dyes used for synthetic fibers. researchgate.net The extended conjugation provided by the benzoic acid ring could be exploited to develop new dyes with unique photophysical properties.

Integration with High-Throughput Screening Methodologies

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast compound libraries against biological targets. nih.gov The this compound scaffold is an ideal "building block" for creating large, diverse chemical libraries for HTS campaigns. nih.govmdpi.com

The integration of this compound with HTS involves:

Combinatorial Library Synthesis: Using the synthetic pathways mentioned earlier, researchers can create large libraries of derivatives by systematically varying the substituents on both the thiazole and benzoic acid rings. These libraries can be designed to explore a wide chemical space. nih.gov

Assay Development: For HTS to be effective, robust and reliable assays are required. limes-institut-bonn.de This includes developing biochemical assays to screen for enzyme inhibitors or cell-based assays to screen for compounds that affect cell viability or specific signaling pathways. Functional nucleic acids, such as aptamers, are also being developed as innovative screening tools that can report on enzyme activity in an HTS format. limes-institut-bonn.de

Screening and Hit Identification: The synthesized libraries can be screened against hundreds or thousands of targets to identify "hits"—compounds that show activity in a particular assay. mdpi.com These hits then become the starting point for more focused lead optimization studies, informed by the computational and preclinical research directions discussed previously.

This systematic approach, combining combinatorial synthesis with large-scale screening, maximizes the potential for discovering novel bioactive agents derived from the this compound core structure. medchemexpress.com

Q & A

Basic: What synthetic routes are commonly employed for preparing 3-(2-amino-4-thiazolyl)benzoic acid derivatives?

Answer:
The synthesis typically involves diazotization and coupling reactions. For example, diazotization of 2-amino-4-thiazole derivatives with sodium nitrite in acidic media (e.g., 50% H₂SO₄ at 0–5°C) generates reactive diazonium intermediates. These intermediates are coupled with substituted benzoic acids under controlled pH conditions (e.g., alkaline for phenolic coupling partners). Key parameters include temperature control to avoid side reactions and purification via recrystallization or chromatography. Yields and pKa values for derivatives are often tabulated, with typical yields ranging from 60–85% depending on substituents (see Table 1 and Table 2 in ) .

Basic: How are structural and purity characteristics of this compound derivatives validated?

Answer:
Validation relies on a combination of:

  • Elemental analysis (C, H, N) to confirm stoichiometry.
  • Spectroscopic techniques :
    • FT-IR for functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, thiazole ring vibrations).
    • ¹H-NMR to confirm substitution patterns and aromatic proton integration.
    • UV-Vis to assess π-π* transitions and conjugation effects.
  • Melting points and Rf values for purity assessment.
    Discrepancies between theoretical and experimental elemental analysis data may require additional purification or alternative characterization (e.g., mass spectrometry) .

Basic: What experimental methods are used to determine the acidity constants (pKa) of the carboxylic and phenolic protons in these derivatives?

Answer:
pKa values are determined via:

  • Potentiometric titration : Monitoring pH changes during acid/base titration in aqueous or mixed solvents.
  • Spectrophotometric methods : Observing UV-Vis spectral shifts at varying pH levels, particularly for phenolic protons.
    For example, reports pKa values derived from these methods, highlighting the influence of electron-withdrawing/donating substituents on acidity .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. elemental analysis) during structural elucidation?

Answer:
Contradictions may arise from impurities, tautomerism, or dynamic effects. Mitigation strategies include:

  • Cross-validation : Repeating experiments (e.g., NMR under different solvents/temperatures).
  • Advanced techniques :
    • High-resolution mass spectrometry (HR-MS) for precise molecular weight confirmation.
    • X-ray crystallography for unambiguous structural determination.
    • Computational modeling (e.g., DFT calculations) to predict NMR chemical shifts.
      For example, emphasizes planar π-π stacking interactions in similar compounds, which may require dynamic NMR studies to resolve .

Advanced: How do substituents on the thiazole and benzoic acid moieties influence biological activity (e.g., enzyme inhibition)?

Answer:
Substituent effects are studied via:

  • Structure-Activity Relationship (SAR) : Systematic modification of substituents (e.g., electron-withdrawing groups on the thiazole) and testing in biological assays.
  • Computational docking : Predicting binding affinities to target enzymes (e.g., kinases, proteases).
  • Biophysical assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding thermodynamics.
    notes that pyridinyl and morpholinyl substituents enhance interactions with biological targets due to improved hydrogen bonding and hydrophobic effects .

Advanced: What experimental designs are optimal for studying metal complexation with this compound derivatives?

Answer:
Design considerations include:

  • Ligand-to-metal ratio : Optimized via Job’s plot analysis.
  • pH control : To ensure deprotonation of carboxylic/phenolic groups for coordination.
  • Characterization :
    • Magnetic susceptibility and EPR spectroscopy for oxidation states.
    • Single-crystal X-ray diffraction to determine coordination geometry.
      demonstrates successful synthesis of Ni(II) and Zn(II) complexes with Schiff base analogs, validated via IR (shifted C=O and N-H stretches) and conductivity measurements .

Advanced: How can researchers address low solubility of this compound derivatives in aqueous media?

Answer:
Strategies include:

  • Derivatization : Introducing hydrophilic groups (e.g., sulfonate, PEG chains).
  • Co-solvent systems : Using DMSO-water or ethanol-water mixtures.
  • Nanoparticle formulation : Encapsulation in liposomes or polymeric nanoparticles.
    highlights the benzoic acid moiety’s role in solubility, suggesting pH adjustment (e.g., sodium salt formation) as a practical approach .

Advanced: What methodologies are recommended for analyzing metabolic stability of these compounds in biological systems?

Answer:

  • In vitro assays : Liver microsomal stability tests with LC-MS/MS quantification.
  • Isotope labeling : Using ¹⁴C or ³H tags to track metabolic pathways.
  • Computational tools : Predicting metabolic hotspots (e.g., CYP450 enzyme interactions) via software like MetaSite.
    discusses sulfonamide derivatives undergoing hepatic glucuronidation, emphasizing the need for metabolite profiling .

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